abacopterin D

Description

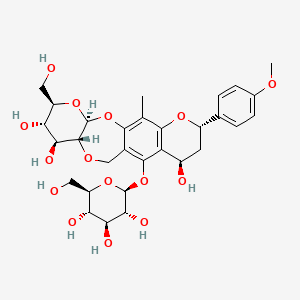

Structure

3D Structure

Properties

Molecular Formula |

C30H38O15 |

|---|---|

Molecular Weight |

638.6 g/mol |

IUPAC Name |

(3S,5R,6S,7S,8R,14R,16S)-5-(hydroxymethyl)-16-(4-methoxyphenyl)-19-methyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,9,17-tetraoxatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),11,13(18)-triene-6,7,14-triol |

InChI |

InChI=1S/C30H38O15/c1-11-25-14(10-40-28-23(37)21(35)18(9-32)43-30(28)44-25)27(45-29-24(38)22(36)20(34)17(8-31)42-29)19-15(33)7-16(41-26(11)19)12-3-5-13(39-2)6-4-12/h3-6,15-18,20-24,28-38H,7-10H2,1-2H3/t15-,16+,17-,18-,20-,21-,22+,23+,24-,28-,29+,30+/m1/s1 |

InChI Key |

BNUJOMJNLGIKGM-HLDXYIHRSA-N |

Isomeric SMILES |

CC1=C2C(=C(C3=C1O[C@@H](C[C@H]3O)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO[C@@H]6[C@H]([C@@H]([C@H](O[C@H]6O2)CO)O)O |

Canonical SMILES |

CC1=C2C(=C(C3=C1OC(CC3O)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)COC6C(C(C(OC6O2)CO)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation

Abacopterin D is a natural product found in the rhizomes of the fern Abacopteris penangiana, a plant belonging to the Thelypteridaceae family. justia.comkarger.com This fern is also referred to by its synonyms, Pronephrium penangianum and Thelypteris penangiana. cjnmcpu.comnih.gov The isolation of this compound, along with its analogues abacopterin A-C, was first reported by Zhao et al. in 2006. karger.com

The general isolation procedure involves the extraction of the dried and powdered rhizomes of A. penangiana with methanol (B129727). karger.com This crude methanol extract is then subjected to a series of chromatographic techniques to separate the complex mixture of phytochemicals. These methods typically include column chromatography over silica (B1680970) gel, gel permeation chromatography, and purification by high-performance liquid chromatography (HPLC) to yield the pure compound. karger.comcjnmcpu.com The elucidation of its structure was accomplished through extensive spectroscopic analysis and chemical methods. karger.com

Structural Elucidation Studies

The definitive structure of abacopterin D was established through a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and other spectroscopic methods. These techniques, when used in concert, provide unambiguous evidence for the connectivity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content, purity, and molecular structure of a sample. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connectivity between them. libretexts.org For a complex molecule like this compound, a combination of 1D and 2D NMR experiments is essential for complete structural assignment. emerypharma.com

One-dimensional NMR experiments provide the foundational data for structural elucidation.

¹H NMR Spectroscopy : The proton (¹H) NMR spectrum gives information on the chemical environment of all hydrogen atoms in the molecule. emerypharma.com For this compound, the ¹H NMR spectrum would display signals corresponding to the distinct protons of the flavan-4-ol core, the methoxy (B1213986) group, and the β-D-glucosyl moiety. justia.com The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the integration value reveals the number of protons represented by the signal. acs.org The splitting pattern (multiplicity), governed by the coupling constant (J), provides information about neighboring protons. rsc.org For this compound, characteristic signals would be expected in the aromatic region for the protons on the flavonoid rings, as well as in the aliphatic and acetal (B89532) regions for the protons of the flavan (B184786) core and the sugar unit. justia.comresearchgate.net

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. acs.org Each unique carbon atom in this compound produces a distinct signal. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic, sp³ carbons bonded to oxygen). scirp.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. emerypharma.com The complete assignment of the 30 carbon signals of this compound is a crucial step in its structural verification. justia.com

| 1D NMR Data for this compound | | :--- | :--- | | Experiment | Information Obtained | | ¹H NMR | Provides chemical shifts, integration, and coupling constants for all proton atoms, revealing the proton environment and connectivity. | | ¹³C NMR | Provides chemical shifts for all 30 carbon atoms, identifying the carbon skeleton and the presence of different functional groups. | | Specific chemical shift and coupling constant data for this compound are detailed in the primary literature (Zhao et al., 2006). |

Two-dimensional NMR experiments reveal correlations between nuclei, which is indispensable for assembling the complete structure of a complex molecule. researchgate.netprinceton.edu

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. emerypharma.com Cross-peaks in the COSY spectrum of this compound would confirm proton-proton connectivities within the same spin system, such as adjacent protons on the aromatic rings and within the sugar moiety. karger.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). princeton.edu This powerful experiment allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking the known ¹H chemical shifts to their corresponding carbon partners. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects correlations between protons and carbons over longer ranges, typically two to four bonds (²J_CH, ³J_CH). emerypharma.com This is arguably the most critical 2D NMR experiment for piecing together the molecular puzzle of this compound. It provides key information for connecting different structural fragments, such as linking the β-D-glucosyl unit to the flavan-4-ol core at a specific position and connecting the A, B, and C rings of the flavonoid structure. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu The cross-peaks in a NOESY spectrum arise from the Nuclear Overhauser Effect (NOE) and are used to determine the relative stereochemistry of the molecule. For this compound, NOESY correlations would be crucial for establishing the spatial relationships between protons on the stereogenic centers of the flavan core and the glycosidic linkage. researchgate.net

| 2D NMR Correlation Data for this compound | | :--- | :--- | | Experiment | Information Obtained | | COSY | Maps ¹H-¹H spin-spin coupling networks to establish proton connectivity within individual rings and the sugar unit. | | HSQC | Correlates each proton to its directly attached carbon, enabling the assignment of protonated carbon signals. | | HMBC | Shows long-range ¹H-¹³C correlations, which are essential for connecting disparate structural fragments and assigning quaternary carbons. | | NOESY | Reveals through-space proximity of protons, providing critical data for the determination of the molecule's relative stereochemistry. | | Specific 2D NMR correlations for this compound are detailed in the primary literature (Zhao et al., 2006). |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. wikipedia.org

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. cjnmcpu.com For this compound, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) would have been used to obtain the exact mass. The experimentally determined monoisotopic mass of 638.22107 Da corresponds to the molecular formula C₃₀H₃₈O₁₅, confirming the elemental composition of the molecule. justia.com

| High-Resolution Mass Spectrometry (HRMS) Data for this compound | | :--- | :--- | | Molecular Formula | C₃₀H₃₈O₁₅ | | Monoisotopic Mass | 638.22107 Da | | Technique | High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion (such as the molecular ion of this compound) and inducing it to fragment. nih.gov The analysis of the resulting fragment ions provides valuable structural information. wikipedia.orglibretexts.org In the case of a glycoside like this compound, a characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety (glucose, 162 Da) and an ion corresponding to the aglycone. Further fragmentation of the aglycone would provide additional structural details about the flavonoid core. researchgate.net

| Tandem Mass Spectrometry (MS/MS) Data for this compound | | :--- | :--- | | Precursor Ion (M+H)⁺ | m/z 639.2284 | | Key Fragmentation | Cleavage of the glycosidic bond leading to the loss of the glucose unit (162 u). | | Resulting Information | Confirms the mass of the aglycone and the sugar moiety, supporting the proposed structure. | | Detailed fragmentation patterns are elucidated in specialized mass spectrometry studies. |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. nih.gov This absorption is caused by electronic transitions within chromophores, which are the parts of a molecule responsible for its color. drugbank.com The UV spectrum of this compound, recorded in ethanol, shows absorption maxima (λmax) at 237 nm and 279 nm. nih.gov These absorption bands are characteristic of the flavonoid skeleton and are consistent with the chromophoric system present in the proposed structure.

| UV-Visible Spectroscopy Data for this compound | | :--- | :--- | | Solvent | Ethanol | | λmax (nm) | 237, 279 | | Interpretation | The absorption bands are characteristic of the electronic transitions within the flavanoid chromophore. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations. libretexts.org It is an effective tool for identifying the functional groups present in a compound. ibchem.com The IR spectrum of this compound would exhibit characteristic absorption bands indicating the presence of key functional groups. spectroscopyonline.comwikipedia.org

| Infrared (IR) Spectroscopy Functional Group Analysis for this compound | | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | O-H Stretching | A broad band around 3600-3200 cm⁻¹ due to the multiple hydroxyl groups and hydrogen bonding. | | C-H Stretching (Aromatic) | Bands typically above 3000 cm⁻¹. | | C-H Stretching (Aliphatic) | Bands typically below 3000 cm⁻¹. | | C=C Stretching (Aromatic) | Absorptions in the 1600-1450 cm⁻¹ region. | | C-O Stretching | Strong bands in the 1300-1000 cm⁻¹ region, corresponding to the alcohol, ether, and acetal linkages. | | The IR spectrum provides confirmatory evidence for the functional groups determined by other spectroscopic methods. |

Preclinical Biological Activities and Molecular/cellular Mechanistic Investigations of Abacopterin D

In Vitro Biological Activity Assessments

Cytotoxicity and Antiproliferative Studies in Cell Lines

The primary cell line used to evaluate the cytotoxic potential of Abacopterin D is the HepG2 human hepatoma cell line. notulaebotanicae.roresearchgate.netmdpi.comresearchgate.net Studies have consistently reported on the compound's inhibitory effects against this specific type of liver cancer cell.

Investigations into the concentration-dependent effects of this compound have demonstrated its ability to inhibit the proliferation of cancer cells. One study determined the half-maximal inhibitory concentration (IC50) of this compound against HepG2 cells to be 3.1 µg/mL after a 72-hour exposure period. notulaebotanicae.roresearchgate.netresearchgate.net Another report indicated that this compound, along with the related compounds Abacopterin C, eruberin C, and triphyllin A, exhibited a strong anticancer activity, achieving over 60% inhibition of HepG2 cell growth at a concentration of 50 μM. mdpi.com

| Compound | Cell Line | IC50 Value | Exposure Time | Additional Data |

|---|---|---|---|---|

| This compound | HepG2 | 3.1 µg/mL | 72 hours | >60% inhibition at 50 µM |

While studies confirm that this compound reduces the viability of HepG2 cells, specific details regarding the morphological changes induced in these cells following treatment are not extensively described in the reviewed literature. Furthermore, the specific types of cellular viability assays employed in these cytotoxicity studies have not been detailed.

Mechanisms of Cytotoxicity and Cell Death Induction

The precise molecular mechanisms through which this compound induces cell death have not been fully elucidated for the compound itself. However, research on other phytochemicals isolated from the same plant and plant order provides significant insights into potential pathways. Compounds derived from the Polypodiales order, to which Thelypteris penangiana belongs, have been shown to trigger apoptosis in cancer cells through both the intrinsic mitochondrial pathway and the extrinsic death-receptor pathway. notulaebotanicae.ro

A study focusing on a compound also derived from Pronephrium penangianum demonstrated a mechanism of action that involved the suppression of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein, and the corresponding increase in B-cell lymphoma 2-associated X protein (Bax) and cleaved caspase levels. researchgate.net This modulation of Bcl-2 family proteins is a hallmark of the mitochondrial pathway of apoptosis, which ultimately leads to the activation of executioner caspases and programmed cell death. Another flavonoid, Artonin B, was noted to induce apoptosis through the activation of caspase 3 and the mitochondrial pathway. researchgate.net These findings suggest that a plausible mechanism for this compound's cytotoxicity involves the induction of apoptosis via caspase activation, potentially mediated through the mitochondrial pathway.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the requested detailed outline.

Extensive searches for preclinical biological activities and molecular or cellular mechanistic investigations of this compound did not yield specific research findings related to:

Cell Cycle Arrest Analysis

Detailed Antioxidant Activity Profiling, including Free Radical Scavenging Assays (DPPH, ABTS)

Modulation of Endogenous Antioxidant Enzyme Systems (SOD, GPx, Catalase)

Inhibition of Lipid Peroxidation

Neuroprotective Effects in Cellular Models such as PC12 cells, specifically concerning the attenuation of oxidative stress-induced cytotoxicity.

While research exists for other related compounds, such as abacopterin E, which has been studied for its neuroprotective and antioxidant properties, the strict requirement to focus solely on this compound prevents the inclusion of this information. To ensure the scientific accuracy and integrity of the content, and to strictly adhere to the provided instructions, the article cannot be generated at this time due to the lack of specific published research on this compound for the outlined topics.

Neuroprotective Effects in Cellular Models (e.g., PC12 Cells)

Modulation of Neurotoxic Signaling Pathways (e.g., Nrf2/HO-1, NF-κB, PI3K/Akt)

Research into the precise mechanisms of action of abacopterin analogues has highlighted their interaction with key signaling pathways involved in cellular stress and inflammation. Notably, abacopterin A has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. In a study investigating its properties, abacopterin A demonstrated the ability to inhibit the expression of NF-κB nih.gov. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for controlling the production of pro-inflammatory cytokines.

While direct evidence of this compound or its close analogues modulating the Nrf2/HO-1 or PI3K/Akt pathways is not available in the reviewed literature, the antioxidant effects observed with abacopterin E suggest a potential, yet unconfirmed, interplay with cytoprotective pathways like Nrf2/HO-1. The Nrf2/HO-1 pathway is a primary regulator of endogenous antioxidant responses, and its activation is a common mechanism for cellular defense against oxidative stress. The PI3K/Akt pathway is another crucial signaling cascade involved in cell survival and proliferation, and its potential interaction with abacopterin compounds remains an area for future investigation.

Anti-inflammatory Activity

The anti-inflammatory properties of abacopterin A have been documented, primarily linked to its modulation of the NF-κB pathway nih.gov. By inhibiting NF-κB expression, abacopterin A can effectively reduce the inflammatory response. This is further evidenced by its ability to decrease the levels of key inflammatory factors, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.gov. These cytokines are pivotal mediators of inflammation, and their suppression points to the significant anti-inflammatory potential of this class of compounds.

Other Reported In Vitro Bioactivities for this compound or Closely Related Analogues

In addition to its anti-inflammatory and signaling pathway modulation, in vitro studies on abacopterin analogues have revealed other significant biological activities. Abacopterin E has demonstrated notable neuroprotective effects. Specifically, it has been shown to protect PC12 cells against oxidative damage induced by hydrogen peroxide (H₂O₂) nih.gov. This protective effect against oxidative stress-induced neurotoxicity highlights its potential as a neuroprotective agent.

Furthermore, abacopterin A has been reported to possess hypolipidemic properties nih.gov. These diverse in vitro bioactivities suggest that abacopterin compounds may have a broad spectrum of therapeutic applications.

Preclinical In Vivo Efficacy Studies (Animal Models)

Disclaimer: The following in vivo data is based on studies conducted with the related compound abacopterin E, as no specific in vivo efficacy studies for this compound are currently available.

Neuroprotection in Oxidative Stress-Induced Animal Models (e.g., d-galactose-treated mice)

The neuroprotective efficacy of abacopterin E has been evaluated in a d-galactose-induced aging model in mice. Chronic administration of d-galactose is known to induce oxidative stress and mimic age-related neurodegeneration. In this model, abacopterin E demonstrated significant neuroprotective effects nih.gov.

In d-galactose-treated mice, abacopterin E administration led to a significant improvement in learning and memory abilities as assessed by behavioral performance tests nih.gov. While the specific behavioral tests were not detailed in the abstract, such assessments in neuroprotection studies often include tasks like the Morris Water Maze to evaluate spatial learning and memory. The observed enhancements in cognitive function suggest that abacopterin E can mitigate the behavioral deficits associated with oxidative stress-induced neurotoxicity.

The neuroprotective effects of abacopterin E in d-galactose-treated mice were accompanied by favorable changes in biochemical markers of oxidative stress in brain tissue. Treatment with abacopterin E was found to restore the activities of key endogenous antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) nih.gov. Furthermore, it attenuated the increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation nih.gov. These findings indicate that the neuroprotective mechanism of abacopterin E is, at least in part, attributable to its ability to bolster the brain's antioxidant defense system and reduce oxidative damage.

Table 1: Effects of Abacopterin E on Biochemical Markers of Oxidative Stress in D-galactose-Treated Mice

| Biomarker | Effect of Abacopterin E Treatment | Reference |

| Superoxide Dismutase (SOD) | Restored activity | nih.gov |

| Glutathione Peroxidase (GSH-Px) | Restored activity | nih.gov |

| Malondialdehyde (MDA) | Attenuated increase | nih.gov |

Enzymatic Antioxidant Activity in Tissues

No data is available on the enzymatic antioxidant activity of this compound in tissues.

Investigation in Disease Models (e.g., Hepatocellular Carcinoma Xenografts, if identified as relevant preclinical research)

No preclinical research investigating this compound in disease models, including hepatocellular carcinoma xenografts, has been identified.

Tumor Growth Inhibition Studies (if applicable)

Due to the lack of research in disease models, there are no tumor growth inhibition studies available for this compound.

Chemical Synthesis and Structural Modification Strategies for Abacopterin D and Its Analogues

Retrosynthetic Analysis of the Abacopterin D Core Structure

A retrosynthetic analysis for this compound has not been proposed in the available literature. Such an analysis would be highly complex, needing to address the stereoselective formation of the flavan-4-ol core, the installation of the methyl and methoxy (B1213986) groups, and the challenging construction of the fused pyrano-dioxepino ring system linked to the glucose moiety.

Total Synthesis Approaches to this compound (if reported or theoretically proposed)

There are currently no reported total syntheses of this compound. The development of a total synthesis would be a significant achievement in natural product synthesis.

Key Synthetic Reactions and Methodologies

As no total synthesis has been reported, there are no key reactions or methodologies specifically applied to the synthesis of this compound.

Stereoselective Synthetic Pathways

The specific stereoselective pathways for the multiple chiral centers in this compound have not been described in a synthetic context.

Semisynthesis from Natural Precursors

There are no published methods for the semisynthesis of this compound from a more abundant natural precursor.

Derivatization Strategies for Enhancing Biological Activity or Stability

While various analogues of this compound have been isolated, there is no literature available detailing synthetic derivatization strategies to enhance its properties. ontosight.airesearchgate.net

Synthesis of Glycosidic Analogues

The synthesis of glycosidic analogues of this compound has not been reported. The existing knowledge is limited to the isolation and characterization of naturally occurring glycosides. ontosight.airesearchgate.net

Modification of Hydroxyl Groups

The numerous hydroxyl groups present on the this compound molecule, both on the flavan-4-ol core and the glycosidic moieties, are primary targets for chemical modification to alter its physicochemical properties and biological activity. Common strategies applicable to flavonoids include acetylation and etherification. ijrp.org

Acetylation, the reaction of hydroxyl groups with an acetylating agent like acetic anhydride, can protect these groups or modulate the molecule's polarity. ijrp.org For instance, in the synthesis of related flavonoid derivatives, phenolic hydroxyls have been protected with acetyl groups to allow for selective modification at other positions. ijrp.org Another key strategy is the Williamson ether synthesis, where an alkoxide formed from a hydroxyl group reacts with an alkyl halide. ijrp.org This can be used to introduce a variety of alkyl or aryl groups, thereby systematically probing the steric and electronic requirements for biological activity.

Furthermore, modification of hydroxyl groups with galloyl moieties (galloylation) is a significant strategy, particularly in the flavan-3-ol (B1228485) class, that has been shown to enhance biological activities such as cytotoxicity. mdpi.comiomcworld.com The position and stereochemistry of these galloyl groups can have a substantial impact on efficacy. tandfonline.com While specific modifications of this compound are not extensively documented, these established methods for flavonoids provide a clear roadmap for producing analogues with potentially improved properties.

Structure-Activity Relationship (SAR) Studies on this compound and Related Flavanols

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical architecture of a molecule like this compound correlates with its biological function. For flavonoids, SAR studies have established that their antioxidant, antibacterial, and cytotoxic activities are highly dependent on their structure. nih.gov Key determinants include the substitution pattern of hydroxyl groups, the configuration of stereocenters, and the presence of features like the C2-C3 double bond in the C-ring. nih.govresearchgate.net

Impact of Flavan-4-ol Stereochemistry (C-2 and C-4 Centers) on Activity

The flavan-4-ol skeleton of this compound contains chiral centers, most notably at the C-2 and C-4 positions, and their stereochemical configuration is critical to biological activity. The relative orientation of the substituents at these centers defines cis and trans isomers, which can exhibit different biological profiles.

For example, studies on the antioxidant properties of microbially transformed flavanones showed a clear difference between the resulting flavan-4-ol diastereomers. The cis-flavan-4-ol product was found to be a more potent antioxidant than its trans counterpart, highlighting that stereochemistry can directly influence efficacy. znaturforsch.com The determination of the absolute configuration is therefore crucial. In the characterization of sulphated flavan-4-ols from Tamarix africana, the (2S, 4R) configuration was established using circular dichroism (CD) spectroscopy and NMR coupling constants, which suggested a trans relationship between the protons at C-2 and C-4. unipi.it The synthesis of enantiomerically pure flavan-4-ols, often through chemoenzymatic methods like lipase-catalyzed kinetic resolutions, is essential for accurately assessing the biological activities of individual stereoisomers. researchgate.net

Table 1: Influence of Flavan-4-ol Stereochemistry on Antioxidant Activity

| Compound | Substrate | Stereochemistry | Antioxidant Activity (IC₅₀ in µM) |

|---|---|---|---|

| 2,4-cis-7-Methoxyflavan-4-ol | 7-Methoxyflavanone | cis | 8.20 |

| 2,4-trans-7-Methoxyflavan-4-ol | 7-Methoxyflavanone | trans | 8.42 |

Data sourced from a study on microbial transformation of flavanones, indicating that the cis isomer has slightly higher antioxidant activity (lower IC₅₀ value) than the trans isomer. znaturforsch.com

Influence of Substituent Patterns on Biological Efficacy

The biological efficacy of flavonoids is profoundly influenced by the number, type, and position of substituents on their aromatic rings. researchgate.net The antioxidant activity, a hallmark of flavonoids, is strongly tied to the arrangement of hydroxyl groups which mediate effects by scavenging free radicals and chelating metal ions. nih.gov

For many flavonoids, the presence of a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) structure on the B-ring is a major determinant of radical-scavenging ability. researchgate.net The hydroxylation pattern on the A-ring is also critical. Studies have shown that 5,7-dihydroxylation on the A-ring is an important structural feature for the anti-MRSA activity of flavonoids. mdpi.com

In a series of synthesized 4-thiosubstituted flavan (B184786) derivatives, SAR studies revealed that hydroxyl groups on the B-ring were important for α-glucosidase inhibitory activity. nih.gov Similarly, the antioxidant capacity of flavan-4-ols produced by biotransformation was significantly increased by the introduction of new hydroxyl groups, with an ortho-dihydroxy pattern being particularly effective, likely due to enhanced metal-chelating ability. znaturforsch.com Conversely, the presence of methoxy groups, as seen in this compound's B-ring, can reduce antibacterial properties compared to the corresponding hydroxylated flavonoids. mdpi.com

Design and Synthesis of Novel this compound Analogues for SAR Elucidation

The rational design and synthesis of novel analogues are crucial for systematically elucidating the SAR of this compound. This process involves creating a library of related compounds where specific structural features are systematically varied.

The synthesis of flavonoid glycosides can be approached through total synthesis, semi-synthesis from abundant natural flavonoids, or biosynthesis using enzymes. sioc-journal.cn For flavan-4-ols specifically, a common synthetic route starts from corresponding flavanones, which are reduced to form a mixture of cis and trans isomers. researchgate.netresearchgate.net Stereoselective methods, such as employing a Mitsunobu reaction for configuration inversion at the C-4 center, can then be used to obtain specific stereoisomers for biological testing. researchgate.net

A practical example is the synthesis of a series of trans-flavan-4-ols with different substitution patterns on the aromatic rings to explore the potential of lipases for stereoselective acylation. researchgate.net Another study designed and synthesized 44 different 4-thiosubstituted flavan derivatives to perform a detailed SAR study on α-glucosidase inhibition, which identified the importance of B-ring hydroxyl groups and electron-withdrawing groups for this activity. nih.gov Such systematic approaches, if applied to the this compound scaffold, would allow for a precise mapping of the structural requirements for its cytotoxic activity and guide the development of more potent and selective analogues.

Advanced Analytical Methodologies and Research Characterization of Abacopterin D

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in the analysis of natural products like Abacopterin D, enabling the separation of the compound from complex plant extracts and the assessment of its purity. The isolation of this compound from Abacopteris penangiana typically involves techniques such as silica (B1680970) gel and gel permeation chromatography, with final purification often achieved through High-Performance Liquid Chromatography (HPLC). notulaebotanicae.roresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for both the qualitative and quantitative analysis of flavonoids and their glycosides. researchgate.netmdpi.com The development of a robust HPLC method is crucial for ensuring the purity and accurate quantification of this compound in research samples.

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of flavonoids due to its high resolution and efficiency. For a compound like this compound, a C18 column would typically be employed. The mobile phase would likely consist of a mixture of an aqueous solvent (often with a pH-modifying additive like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to achieve optimal separation of the glycoside from other related compounds in the extract.

Method validation would be performed according to established guidelines, ensuring the method is accurate, precise, linear, and robust for the intended purpose of purity assessment and quantification.

Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-50% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 284 nm |

| Column Temperature | 30 °C |

While less common for flavonoid analysis, normal-phase HPLC (NP-HPLC) can be a valuable alternative, particularly for separating isomers. In NP-HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). This technique separates compounds based on their polarity, which can be advantageous for isolating specific glycosides. However, for routine purity assessment and quantification of a polar glycoside like this compound, RP-HPLC is generally more suitable and reproducible.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas chromatography (GC) is primarily used for the analysis of volatile or semi-volatile compounds. As a large, non-volatile glycoside, this compound is not directly amenable to GC analysis. However, GC could be employed for the analysis of its structural components if the glycosidic bond is cleaved and the resulting aglycone and sugar moieties are derivatized to increase their volatility. For instance, the sugar component could be silylated and analyzed by GC. This approach is generally used for structural elucidation rather than for routine purity assessment of the intact molecule.

Chiral Chromatography for Enantiomeric Purity (if applicable)

Flavanols possess chiral centers, leading to the existence of enantiomers. mdpi.com The stereochemistry of this compound has been elucidated through spectroscopic analysis. researchgate.net Determining the enantiomeric purity is critical as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the most effective technique for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While specific chiral HPLC methods for this compound are not detailed in the available literature, the development of such a method would be a crucial step in its comprehensive characterization, especially if it were to be developed for therapeutic applications.

Mass Spectrometry Applications in this compound Research

Mass spectrometry (MS) is an indispensable tool in the structural elucidation of natural products. For this compound, high-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), has been used to determine its molecular formula. The molecular formula of this compound has been established as C₂₈H₂₆O₁₃ based on high-resolution electrospray ionization time-of-flight mass spectrometry (HRESI-TOFMS), which showed a peak corresponding to the deprotonated molecule [M-H]⁻. researchgate.net

When coupled with liquid chromatography (LC-MS), this technique allows for the identification of this compound in complex mixtures. karger.com Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. For a flavan-4-ol glycoside like this compound, a characteristic fragmentation pattern would involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone and the neutral loss of the sugar moiety. This fragmentation data is vital for confirming the identity of the compound and distinguishing it from isomers.

Illustrative Mass Spectrometry Data for this compound

| Parameter | Value/Information |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Molecular Formula | C₂₈H₂₆O₁₃ |

| Exact Mass | 570.1322 |

| Observed [M-H]⁻ | m/z 569.1295 (as reported for a related compound) researchgate.net |

| Primary Fragmentation | Neutral loss of the glucose moiety (162 Da) |

| Aglycone Fragment | m/z 407 |

Quantitative Mass Spectrometry (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of metabolites in various biological samples. researchgate.netrsc.org While the initial isolation and identification of this compound relied on high-resolution mass spectrometry for accurate mass determination researchgate.netresearchgate.net, LC-MS/MS provides the framework for highly sensitive and specific quantification. This is crucial for pharmacokinetic studies and for determining the concentration of the compound in in vitro and in vivo models.

A typical quantitative LC-MS/MS method involves coupling a high-performance liquid chromatography (HPLC) system to a triple quadrupole mass spectrometer. thermofisher.com The HPLC separates this compound from other components in the sample matrix, after which the mass spectrometer provides detection and quantification. rsc.org Analysis is often performed in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a resulting characteristic product ion is monitored. thermofisher.com This process ensures high selectivity and minimizes interference from the matrix. The use of isotopically labeled internal standards is common to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Quantitative Analysis of a Flavonoid Glycoside like this compound This table is based on general methods for similar compounds, as a specific published quantitative assay for this compound is not available.

| Parameter | Description | Typical Setting |

| Chromatography | ||

| Column | Stationary phase used for separation. | Reversed-phase C18 or Pentafluorophenyl (PFP) column. nih.gov |

| Mobile Phase | Solvents used to elute the analyte. | A gradient of water with formic acid and methanol or acetonitrile. researchgate.netnih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.2 - 0.5 mL/min. |

| Injection Volume | The amount of sample introduced into the system. | 5 - 20 µL. |

| Mass Spectrometry | ||

| Ionization Mode | Method for generating ions. | Positive or Negative Electrospray Ionization (ESI). thermofisher.comnih.gov |

| MS Analyzer | Type of mass filter used. | Triple Quadrupole (QqQ). thermofisher.com |

| Detection Mode | Method for quantitative detection. | Selected Reaction Monitoring (SRM). thermofisher.com |

| Internal Standard | Compound used for accurate quantification. | Isotopically labeled analogue of the analyte (e.g., ¹³C- or ²H-labeled this compound). nih.gov |

Ionization Techniques (e.g., ESI, APCI)

The transfer of an analyte from the liquid phase to the gas phase as an ion is a critical step in LC-MS analysis. For large, polar, and thermally labile molecules like this compound, "soft" ionization techniques are required to prevent degradation. nih.gov

Electrospray Ionization (ESI) is the most widely used technique for this class of compounds and was employed in the original structural characterization of this compound. researchgate.netresearchgate.netebi.ac.uk ESI generates ions directly from a solution by applying a strong electrostatic field to a liquid being sprayed from a capillary. bu.edutechnologynetworks.com This process is gentle, causing minimal fragmentation and often producing protonated molecules [M+H]⁺ or adducts, which is ideal for molecular weight determination and subsequent fragmentation in MS/MS. pharmafocuseurope.com

Atmospheric Pressure Chemical Ionization (APCI) is an alternative ionization source that is well-suited for a wide range of polar and nonpolar molecules. bu.edu In APCI, the eluent from the LC is vaporized in a heated tube, and the resulting gas-phase solvent molecules are ionized by a corona discharge. bu.eduwiley-vch.de These solvent ions then transfer a charge to the analyte molecules through chemical reactions. pharmafocuseurope.com While ESI is generally preferred for highly polar and large biomolecules like glycosides, APCI offers a robust alternative, particularly for compounds of intermediate polarity.

Table 2: Comparison of ESI and APCI for the Analysis of this compound

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Principle | Ionization from solution via a strong electric field. technologynetworks.com | Gas-phase chemical ionization at atmospheric pressure. bu.edu |

| Applicability | Ideal for polar, large, and thermally labile molecules (e.g., peptides, glycosides). technologynetworks.compharmafocuseurope.com | Suitable for a broad range of medium to low polarity molecules. bu.edupharmafocuseurope.com |

| Compound State | Analyte must be ionized in solution. bu.edu | Analyte must be volatile enough to be vaporized. wiley-vch.de |

| Fragmentation | Very soft; minimal fragmentation. nih.gov | Generally soft, but can induce more fragmentation than ESI. |

| Relevance to this compound | Documented use (HRESI-MS) for its characterization. researchgate.netresearchgate.net | Potentially applicable, but less common for this compound class. |

Spectroscopic Methods for In-depth Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of natural products. They provide detailed information about the molecule's carbon skeleton, proton environments, and electronic properties.

Advanced NMR Techniques for Complex Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the unambiguous structure of organic molecules, including complex natural products. iosrjournals.org The structural elucidation of this compound and its analogs was achieved through extensive 1D and 2D NMR experiments. researchgate.netebi.ac.uk While 1D ¹H and ¹³C NMR provide initial information, 2D NMR techniques are essential to resolve overlapping signals and establish connectivity within the molecule. iosrjournals.orgecopneus.it

Table 3: Advanced NMR Techniques Used in the Characterization of this compound

| Technique | Abbreviation | Information Obtained |

| ¹H-¹H Correlation Spectroscopy | COSY | Shows coupling between adjacent protons (H-C-C-H), helping to establish spin systems within the molecule. researchgate.net |

| Total Correlation Spectroscopy | TOCSY | Identifies all protons within a given spin system, not just adjacent ones. iosrjournals.org |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates each proton signal with the signal of the carbon atom to which it is directly attached. researchgate.net |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule. researchgate.net |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close to each other in space, providing key information about the stereochemistry and 3D conformation of the molecule. researchgate.net |

UV-Vis and Fluorescence Spectroscopy for In Vitro Assay Monitoring

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are valuable tools for the initial characterization of flavonoids and for monitoring their activity in biological assays. The UV spectrum of a flavonoid provides information about its chromophore system, which is related to its core structure and conjugation. pageplace.de For instance, the UV spectra of compounds structurally related to this compound show distinct absorption maxima. researchgate.netpageplace.de

Fluorescence spectroscopy offers high sensitivity for monitoring biological processes. In the context of related compounds like abacopterin C, fluorescence-based nanoprobes have been used to monitor the release of cytochrome c from mitochondria during apoptosis induced by the compound. mdpi.com This demonstrates the utility of fluorescence techniques in mechanistic studies and for monitoring the efficacy of compounds in in vitro cancer cell models. Research on similar flavan-4-ols has also involved acquiring steady-state fluorescence emission spectra to characterize the compounds. researchgate.net

Table 4: Spectroscopic Data for Abacopterin-Related Compounds

| Compound Class | Technique | Reported Absorption Maxima (λmax) | Reference |

| Flavan-4-ol | UV-Vis Spectroscopy | 237 nm, 279 nm | pageplace.de |

| Complex Flavonoid | UV-Vis Spectroscopy | 284 nm, 369 nm | researchgate.net |

| Flavan-4-ol | Fluorescence Spectroscopy | Steady-state emission spectra obtained. | researchgate.net |

Derivatization Techniques in Analytical Workflow for Enhanced Detection and Separation

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties. research-solution.com This is often done to increase volatility for gas chromatography (GC), improve thermal stability, or enhance ionization efficiency and chromatographic peak shape for LC-MS analysis. sigmaaldrich.commerckmillipore.com While specific derivatization protocols for this compound have not been published, the presence of multiple hydroxyl (-OH) functional groups in its structure makes it a prime candidate for such techniques. ebi.ac.uk

Reagents and Protocols for this compound Derivatization

The hydroxyl groups on both the flavonoid skeleton and the glucose moiety of this compound are the primary targets for derivatization. ebi.ac.ukebi.ac.uk The goal would be to convert these polar groups into less polar, more stable, or more easily ionizable derivatives.

Silylation: This is a common derivatization method that replaces the active hydrogen in -OH groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com This significantly increases the volatility and thermal stability of the compound, making it suitable for GC-MS analysis. TBDMS derivatives are generally more stable against hydrolysis than TMS derivatives. sigmaaldrich.com

Acylation: This reaction involves introducing an acyl group, often using fluorinated anhydrides. research-solution.com This can improve chromatographic properties and significantly enhance sensitivity for detectors like electron capture detectors (ECD) and mass spectrometers.

Table 5: Potential Derivatization Reagents for this compound

| Reaction Type | Reagent | Abbreviation | Target Functional Group | Resulting Derivative |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (+ 1% Trimethylchlorosilane) | BSTFA (+ 1% TMCS) | -OH | Trimethylsilyl (TMS) ether |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH | tert-Butyldimethylsilyl (TBDMS) ether |

| Acylation | Trifluoroacetic anhydride | TFAA | -OH, -NH | Trifluoroacetyl ester |

| Acylation | Pentafluorobenzoyl chloride | PFBCl | -OH, -NH | Pentafluorobenzoyl ester |

A general protocol for silylation would involve dissolving the dried analyte in an appropriate solvent, adding the silylating reagent (e.g., BSTFA), and heating the mixture (e.g., at 60-80°C) to ensure the reaction goes to completion before analysis. research-solution.com

Impact on Analytical Sensitivity and Selectivity

The accurate characterization and quantification of this compound, a flavan-4-ol glycoside found in the fern Pronephrium penangianum (syn. Abacopteris penangiana), rely heavily on analytical methodologies that offer high sensitivity and selectivity. researchgate.netcjnmcpu.comresearchgate.net Given that natural product extracts are complex matrices containing numerous structurally related compounds, the ability to detect minute quantities of the target analyte and distinguish it from potential interferences is paramount. Advanced analytical techniques, particularly those combining liquid chromatography with mass spectrometry, have a profound impact on achieving these goals.

The primary challenge in analyzing this compound is its presence alongside other flavonoid glycosides and related polyphenolic compounds within the plant extract. researchgate.netresearchgate.net Methodologies such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) provide a foundational level of analysis. longdom.org However, for enhanced performance, Ultra-Performance Liquid Chromatography (UPLC) is often preferred for its ability to provide faster separations with higher resolution and improved peak symmetry. nih.govdoi.org

Mass Spectrometry (MS) is the key technology for maximizing both sensitivity and selectivity. researchgate.netnih.gov When coupled with HPLC or UPLC, MS detectors can provide molecular weight information and fragmentation data that is unique to the analyte of interest. nih.gov High-resolution mass spectrometry (HRMS), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the elemental composition of this compound from its exact mass, which is a highly selective parameter. nih.govresearchgate.net For instance, the molecular formula of a related compound, Jixueqisu A, also from P. penangianum, was definitively determined as C₂₅H₂₈O₁₀ using HR-ESI-MS. cjnmcpu.com This level of mass accuracy is crucial for differentiating between isomers or compounds with very similar molecular weights.

For quantitative studies, tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) instrument, is the gold standard due to its exceptional sensitivity and selectivity. doi.org This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular ion of this compound) is selected and fragmented, and then a specific product ion is monitored. researchgate.netnih.gov This two-stage filtering process drastically reduces chemical noise from the matrix, allowing for very low limits of detection (LOD) and quantification (LOQ). doi.org Studies on other flavonoid glycosides demonstrate that UPLC-MS/MS methods can achieve LODs in the low nanogram per milliliter (ng/mL) range. doi.org

The selectivity of these methods ensures that the analytical signal is unequivocally from this compound, without contributions from co-eluting compounds. The complex phytochemical profile of P. penangianum includes numerous other flavonoids, such as jixueqisus A-F, which may have similar chromatographic retention times and UV spectra. researchgate.net The use of MS/MS provides specificity by monitoring unique precursor-to-product ion transitions, ensuring accurate quantification even in the presence of these potential interferents. nih.govchromatographyonline.com

Tables

Table 1: Representative Analytical Performance Data for Flavonoid Glycoside Analysis using UPLC-MS/MS

This table illustrates the typical sensitivity achievable with modern analytical methods, which would be applicable for the analysis of this compound. Data is representative of performance for analogous compounds found in the literature. doi.orgrsc.org

| Analyte Class | Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |

| Flavonol Glycosides | UPLC-QQQ-MS/MS (MRM) | 0.2 - 4.6 | 0.7 - 13.1 | ≥ 0.999 |

| Flavan-4-ol Glycosides | UPLC-HRMS (TOF) | 0.5 - 5.0 | 1.5 - 15.0 | ≥ 0.99 |

Table 2: Selectivity in Mass Spectrometric Analysis of Co-occurring Flavonoids in Pronephrium penangianum

This table demonstrates how tandem mass spectrometry can selectively identify this compound from other structurally similar flavonoids isolated from the same plant source by using unique mass transitions. researchgate.netcjnmcpu.com

| Compound | Molecular Formula | Precursor Ion (m/z) [M+Na]⁺ | Key Fragment Ion (m/z) | Monitored Transition (MRM) |

| Jixueqisu A | C₂₅H₂₈O₁₀ | 511.1580 | [Aglycone + Na]⁺ | 511.1 → [Fragment] |

| Jixueqisu B | C₂₄H₂₆O₁₀ | 497.1424 | [Aglycone + Na]⁺ | 497.1 → [Fragment] |

| This compound | C₃₀H₃₈O₁₅ | [Value not available] | [Predicted Aglycone] | [Predicted Transition] |

| Known Flavonoid 1 | C₂₇H₃₀O₁₆ | 610.1534 | [Aglycone + H]⁺ | 610.1 → [Fragment] |

*Note: Specific mass data for this compound is not publicly available in the searched literature; the entry is illustrative of how it would be analyzed.

Computational Approaches in Abacopterin D Research

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as abacopterin D) when bound to a second molecule (a receptor, typically a protein), forming a stable complex. ukm.edu.my This method is instrumental in identifying potential drug targets and elucidating the molecular basis of a ligand's activity.

The primary goal of molecular docking is to simulate the interaction between a ligand and a protein's binding site, calculating a score that estimates the strength of the interaction, often expressed as binding affinity or binding energy (in kcal/mol). This process reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

In large-scale virtual screening studies aimed at identifying potential antiviral agents, libraries of natural products, including flavonoids and their glycosides, have been docked against key viral proteins. nih.govscielo.br For instance, in the search for inhibitors of SARS-CoV-2, the main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp) have been identified as crucial targets for drug development due to their essential roles in viral replication. scielo.broatext.com While this compound has been included in such large-scale screenings, specific binding affinity scores and detailed interaction patterns are often reported only for the top-performing candidates. researchgate.nettandfonline.com For example, a study investigating plant-derived compounds against SARS-CoV-2 Mpro reported a binding energy of -37.13 kcal/mol for Abacopterin F, a related compound, derived from molecular dynamics simulations. researchgate.net The interactions for this compound with these targets would be expected to involve its numerous hydroxyl and glycosidic moieties, which can act as hydrogen bond donors and acceptors.

Table 1: Predicted Ligand-Protein Interactions for this compound with Viral Targets

| Parameter | SARS-CoV-2 Main Protease (Mpro) | SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) |

| Binding Affinity (kcal/mol) | Data not available in reviewed literature. | Data not available in reviewed literature. |

| Potential Interacting Residues | Catalytic dyad (His41, Cys145), substrate-binding subsites. mdpi.comeuropeanreview.org | Key residues in the active site palm and finger subdomains. |

| Predicted Interaction Types | Hydrogen bonding, π-alkyl, hydrophobic interactions. | Hydrogen bonding, electrostatic interactions. |

A primary application of molecular docking is "reverse docking" or target fishing, where a compound with known biological activity is screened against a large database of potential protein targets to identify those with which it is most likely to interact. nih.gov This approach is crucial for understanding the polypharmacology of natural products and identifying their mechanisms of action.

Computational studies have successfully identified potential molecular targets for this compound. Through large-scale virtual screening efforts against viral proteins, this compound was identified as a potential inhibitor of key enzymes from SARS-CoV-2. researchgate.netnih.gov The targets identified include:

SARS-CoV-2 Main Protease (Mpro/3CLpro): An essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov

SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp): Another critical enzyme involved in the replication of the viral genome. scielo.br

These in silico findings provide a strong rationale for further experimental validation of this compound's activity against these specific viral targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. ukm.edu.mycsic.es By establishing this relationship, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

While no specific QSAR models for this compound have been detailed in the reviewed literature, models for the broader class of flavonoids and flavonoid glycosides are common. researchgate.netplos.orgmdpi.com The development of a QSAR model for the antiviral or cytotoxic activity of this compound and related compounds would involve several steps. First, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values) is compiled. Next, for each compound, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Describing atomic connectivity and branching.

Physicochemical descriptors: LogP (lipophilicity), polar surface area.

Quantum-chemical descriptors: Dipole moment, orbital energies (HOMO/LUMO). nih.gov

Finally, a mathematical equation is generated using statistical methods like Multiple Linear Regression (MLR) to link the descriptors (independent variables) to the biological activity (dependent variable). nih.gov Such a model could predict, for example, the cytotoxicity of new abacopterin derivatives.

A critical part of building a robust QSAR model is selecting the most relevant molecular descriptors (feature selection) and rigorously validating the model's predictive power. Using too many descriptors can lead to overfitting. Therefore, algorithms are used to select a small subset of descriptors that have the highest correlation with biological activity. mdpi.com

The resulting model must then be validated to ensure it is statistically significant and has good predictive ability. Standard validation metrics include:

Coefficient of determination (R²): Indicates how well the model fits the training data.

Leave-one-out cross-validation coefficient (Q²): Measures the internal predictive ability of the model. A Q² value greater than 0.6 is generally considered good. mdpi.com

External validation (r²_pred): The model's predictive power is tested on an external set of compounds not used in model development. nih.gov

A well-validated QSAR model for the flavan-4-ol glycoside class could accelerate the discovery of new derivatives with enhanced biological activity. plos.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time, offering insights into the flexibility and dynamic behavior of a ligand-protein complex. europeanreview.orgnih.gov An MD simulation numerically solves Newton's equations of motion for a system of particles, resulting in a trajectory that reveals conformational changes and the stability of molecular interactions. plos.org

Studies have indicated that compounds from large screenings, likely including this compound, were subjected to MD simulations of up to 120 nanoseconds to confirm the stability of their interactions with SARS-CoV-2 targets. researchgate.nettandfonline.com The general outputs of such simulations include analyses of Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone from its initial state, and Root Mean Square Fluctuation (RMSF), which highlights the flexibility of individual amino acid residues. plos.orgresearchgate.net Stable RMSD values over the simulation time suggest a stable protein-ligand complex.

In Silico Biosynthesis Pathway Prediction and Enzyme Modeling

Computational methodologies are pivotal in modern natural product research, offering predictive insights into the genetic basis and enzymatic machinery responsible for the synthesis of complex molecules like this compound. While specific studies on the in silico prediction of the this compound biosynthetic pathway are not extensively documented in publicly available literature, the established bioinformatics workflows for other natural products provide a clear framework for how such an investigation would proceed. This section outlines the theoretical application of these computational tools to elucidate the biosynthesis of this compound.

The process would commence with the sequencing of the genome of the source organism, Abacopteris penangiana obolibrary.orggenome.jp. Following genome assembly, specialized genome mining software would be employed to identify the biosynthetic gene cluster (BGC) responsible for producing the this compound scaffold.

Biosynthetic Gene Cluster (BGC) Identification and Annotation

The primary step is the identification of the putative this compound BGC. Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction Informatics for Secondary Metabolomes) are instrumental in this phase. jmicrobiol.or.krnih.gov These platforms analyze the genomic data to find clusters of genes commonly associated with secondary metabolite biosynthesis, such as polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), and tailoring enzymes. plos.orgnih.gov

A hypothetical BGC for this compound would be identified and its constituent genes annotated to predict their functions. This annotation is based on sequence homology to genes with known functions in public databases like NCBI and UniProt.

Table 1: Hypothetical Annotation of the Putative this compound Biosynthetic Gene Cluster

| Gene ID | Proposed Function | Homology Basis (BLASTp E-value) | Key Domains Identified |

| AbaA | Polyketide Synthase (PKS) | Known Type II PKS | Ketoacyl synthase (KS), Acyl carrier protein (ACP) |

| AbaB | Flavanone 3-hydroxylase | Flavonoid biosynthesis enzymes | 2-oxoglutarate-Fe(II) oxygenase |

| AbaC | O-methyltransferase | SAM-dependent methyltransferases | S-adenosyl-L-methionine-dependent methyltransferase |

| AbaD | Glycosyltransferase | Glycosyltransferases from plant sources | GT1, Glycosyl hydrolase family 1 |

| AbaE | Acyltransferase | Acyl-CoA N-acyltransferases | GNAT domain |

| AbaF | Cytochrome P450 | P450 monooxygenases | Cytochrome P450 domain |

| AbaG | Transcriptional Regulator | LuxR family regulators | DNA-binding domain |

| AbaH | Transporter | MFS transporter family | Major Facilitator Superfamily domain |

This table is a hypothetical representation of what a BGC analysis for this compound might yield. The gene IDs and specific functions are illustrative.

Pathway Prediction

With the annotated gene cluster, a biosynthetic pathway can be proposed. The core scaffold of this compound, a flavan-4-ol glycoside, suggests a pathway originating from the well-established flavonoid biosynthesis route. The computational analysis would predict the sequence of reactions catalyzed by the enzymes encoded in the BGC. For instance, the PKS (AbaA) would likely be involved in synthesizing the initial chalcone (B49325) backbone. Subsequent tailoring enzymes would perform hydroxylations (AbaB, AbaF), methylations (AbaC), glycosylation (AbaD), and acetylation (AbaE) to yield the final structure of this compound. frontiersin.org

Enzyme Modeling

To understand the specific mechanisms and substrate selectivity of the key enzymes, computational enzyme modeling would be employed. diva-portal.org

Homology Modeling: For enzymes with no experimentally determined structure, 3D models can be built using homology modeling. Servers like SWISS-MODEL or Phyre2 would be used to find homologous protein structures (templates) in the Protein Data Bank (PDB). The sequence of a putative enzyme, for example, the glycosyltransferase (AbaD), would be aligned with the template structure to build a 3D model.

Molecular Docking: Once a model of an enzyme is generated, molecular docking simulations can predict how substrates, such as the flavan-4-ol aglycone and a sugar donor, bind to the active site. This provides insights into the enzyme's substrate specificity and the geometry of the reaction.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the enzyme and the enzyme-substrate complex over time. dntb.gov.uaresearchgate.net This can reveal conformational changes necessary for catalysis and product release, offering a more complete picture of the enzyme's function. diva-portal.org

Table 2: Example of In Silico Enzyme Modeling Targets for this compound Biosynthesis

| Target Enzyme (Hypothetical) | Modeling Approach | Research Question | Potential Software/Tools |

| AbaD (Glycosyltransferase) | Homology Modeling & Docking | Determine the binding mode of the flavan-4-ol acceptor and the UDP-glucose donor. | SWISS-MODEL, AutoDock, GOLD |

| AbaE (Acyltransferase) | Homology Modeling & MD Simulation | Investigate the mechanism of acetyl group transfer to the sugar moiety. | Phyre2, GROMACS, AMBER |

| AbaF (Cytochrome P450) | QM/MM Simulations | Elucidate the mechanism of aromatic ring hydroxylation. | Gaussian, ORCA, CHARMM |

This table illustrates the types of computational studies that would be performed on the predicted enzymes in the this compound pathway.

By integrating genome mining, pathway prediction, and detailed enzyme modeling, a comprehensive in silico model of this compound biosynthesis can be constructed. This model serves as a powerful hypothesis-generating tool, guiding future experimental work such as gene knockouts and in vitro enzyme assays to validate the predicted pathway and enzyme functions. nih.govd-nb.info

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Additional Molecular Targets and Pathways

Currently, the precise molecular mechanisms underlying the bioactivity of Abacopterin D remain largely uncharacterized. The initial finding of its cytotoxic effect against HepG2 cancer cells, with a reported IC50 of 3.1 µg/mL after 72 hours of exposure, provides a crucial starting point. researchgate.netnotulaebotanicae.ro However, the direct molecular targets responsible for this effect are unknown.

Future research should pivot towards identifying these targets. An in-silico study has already suggested a potential interaction between this compound and the Dengue virus NS2B-NS3 protease, indicating its potential bioactivity may extend beyond cancer cytotoxicity. pjps.pk Comprehensive screening against panels of kinases, proteases, and other enzymes is warranted.

Furthermore, investigating its influence on key cellular signaling pathways is critical. Many flavonoids exert their effects by modulating pathways central to cell survival, proliferation, and apoptosis. sci-hub.se Future studies should investigate whether this compound impacts signaling cascades such as:

PI3K/Akt/mTOR Pathway: A central regulator of cell growth and survival, often dysregulated in cancer.

MAPK/ERK Pathway: Crucial for cell proliferation and differentiation.

NF-κB Signaling Pathway: A key player in inflammation and cell survival. notulaebotanicae.rosci-hub.se

Apoptotic Pathways: Determining if cytotoxicity is mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) apoptosis pathways by measuring levels of caspases, cytochrome c, and Bcl-2 family proteins. sci-hub.se

Investigation of Synergistic Effects with Other Phytochemicals

Natural extracts often contain a mixture of compounds that can act synergistically. nuevo-group.com this compound is isolated from Abacopteris penangiana, a fern known to produce a variety of other bioactive compounds, including other flavanols and terpenoids. researchgate.netnotulaebotanicae.ronih.gov Investigating the potential synergistic effects of this compound with other co-occurring phytochemicals from its source plant could reveal combinations with enhanced potency or a broader spectrum of activity.

The principles of phytochemical synergy can involve several mechanisms:

Enhanced Bioavailability: One compound may improve the solubility or absorption of another. nuevo-group.com

Multi-target Effects: Compounds may hit different targets in a complementary manner to overcome cellular resistance mechanisms. nuevo-group.com

Protection from Degradation: A co-compound could inhibit enzymes that would otherwise metabolize the primary active agent. nuevo-group.com

Future studies could explore combinations of this compound with other flavonoids like Abacopterin C or Triphyllin A, which are also found in the same plant, or with established chemotherapeutic agents to assess potential for combination therapy. nih.gov

Development of Advanced In Vitro Models (e.g., 3D Cell Cultures, Organoids) for Mechanistic Studies

Traditional two-dimensional (2D) cell cultures, while useful for initial high-throughput screening, fail to replicate the complex microenvironment of a native tissue or tumor. uu.nlnih.gov To gain a more physiologically relevant understanding of this compound's activity, the adoption of advanced in vitro models is essential.

3D Spheroids: These self-assembled spheres of cancer cells better mimic the cell-cell interactions, nutrient gradients, and hypoxic core of a small avascular tumor. researchgate.net Studying the effects of this compound on spheroid growth, viability, and invasion can provide more translational data.

Organoids: Patient-derived organoids (PDOs) are miniature, self-organizing 3D structures that retain the genetic and phenotypic characteristics of the original tumor. nih.govresearchgate.netmdpi.com Using PDOs would allow for testing this compound on models that reflect the heterogeneity of human cancers.

Organs-on-a-Chip (OOCs): These microfluidic devices can simulate the architecture and function of human organs, allowing for the study of drug effects in a dynamic environment that includes physiological flow and multi-cellular interactions. mdpi.comlek.com An OOC model could be used to study the compound's effects on specific tissues in a more controlled and human-relevant manner.

These advanced models would be invaluable for dissecting the compound's mechanisms of action in a context that more closely resembles a true biological system. uu.nl

Bioproduction and Biotechnological Approaches for Sustainable Sourcing

This compound is currently sourced from the rhizomes of a fern, which raises concerns about sustainability, scalability, and batch-to-batch consistency. researchgate.netnotulaebotanicae.ro Over-harvesting of wild plants can threaten biodiversity. Therefore, exploring biotechnological production methods is a critical future direction.

Potential approaches include:

Plant Cell and Tissue Culture: Establishing cell suspension or hairy root cultures of Abacopteris penangiana could enable the production of this compound in controlled bioreactors, independent of geographical location or season.

Metabolic Engineering: Identifying the biosynthetic pathway of this compound would open the door to metabolic engineering. The relevant genes could be transferred to and expressed in a microbial host like Escherichia coli or Saccharomyces cerevisiae, allowing for rapid, scalable, and sustainable production.

Total or Semi-Synthesis: Elucidating the chemical structure allows for the development of a total chemical synthesis route. While often complex for natural products, this provides the purest source and allows for the creation of synthetic analogs.

Design of Novel this compound-Based Chemical Probes for Biological Research

To definitively identify the direct molecular targets of this compound, the development of chemical probes is a powerful strategy. icr.ac.uknih.gov A chemical probe is a small molecule tool used to study biological systems, often by binding to a specific protein target. icr.ac.uk

The structure of this compound could be modified to create such probes:

Affinity-Based Probes: By attaching a reporter tag (like biotin (B1667282) for affinity purification or a fluorophore for imaging) to the this compound scaffold via a linker, researchers can "pull-down" or visualize its binding partners from cell lysates. frontiersin.org

Activity-Based Probes (ABPs): If a reactive group or "warhead" is incorporated into the structure, the probe can covalently bind to its target enzyme, allowing for robust identification and activity profiling. rsc.org

These probes would be instrumental in validating direct protein interactions and elucidating the compound's mechanism of action at a molecular level, moving beyond correlational pathway analysis. frontiersin.orgrsc.org

Advanced Analytical Techniques for Comprehensive Metabolomic Profiling in Biological Systems

Metabolomics, the large-scale study of small molecules (metabolites) within cells and biological systems, can provide a functional readout of the physiological state. rsc.org Applying advanced analytical techniques to study the metabolic consequences of treating cells with this compound can reveal its impact on cellular biochemistry.

Key techniques include:

Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and versatile technique for separating and identifying a wide range of metabolites. news-medical.netresearchgate.netsysrevpharm.org Untargeted LC-MS can provide a global snapshot of metabolic changes, while targeted analysis can quantify specific metabolites in pathways of interest. frontlinegenomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that can identify and quantify metabolites, providing complementary information to MS, particularly for structural elucidation. news-medical.netfrontlinegenomics.com

By comparing the metabolomes of treated versus untreated cells, researchers can identify perturbed pathways (e.g., glycolysis, lipid metabolism, amino acid metabolism), offering clues to the compound's mechanism of action and potential off-target effects. rsc.org

| Analytical Technique | Primary Application in this compound Research | Potential Insights | Reference |

|---|---|---|---|

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Global (untargeted) and specific (targeted) analysis of metabolites in cells treated with this compound. | Identification of altered metabolic pathways (e.g., energy, lipid, nucleotide metabolism); discovery of biomarkers of response. | researchgate.netsysrevpharm.org |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural identification and quantification of highly abundant metabolites. | Complementary data to MS; confirms structural changes in metabolites; non-destructive. | news-medical.netfrontlinegenomics.com |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development. nih.govgoogle.com These computational tools can be leveraged at multiple stages of this compound research. nih.gov

Future applications could include:

Target Prediction: ML models trained on large biological datasets can predict novel protein targets for this compound based on its chemical structure, complementing experimental approaches. nih.gov

Quantitative Structure-Activity Relationship (QSAR): AI can be used to build models that correlate structural features of this compound and its synthetic analogs with their biological activity, guiding the design of more potent and selective derivatives. nih.gov

Analysis of 'Omics' Data: The vast datasets generated from metabolomics, proteomics, and transcriptomics experiments require sophisticated computational tools for analysis. AI algorithms can identify complex patterns and generate testable hypotheses about the compound's mechanism of action.

In Silico Screening: As demonstrated by the docking study with Dengue protease, computational methods can rapidly screen this compound against thousands of potential targets to prioritize experimental validation. pjps.pk

Integrating AI and ML will accelerate the research cycle, from hypothesis generation to lead optimization, making the exploration of this compound more efficient and insightful. kaust.edu.sa

Q & A

Q. How is abacopterin D identified and characterized in plant extracts?

To identify this compound, researchers typically employ a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is used for preliminary separation, followed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation. Key spectral markers include characteristic proton signals in the aromatic region (NMR) and molecular ion peaks (MS). Purity must be confirmed via melting point analysis and elemental composition verification .

Q. What in vitro assays are used to assess the biological activity of this compound?